molecular formula C8H6BrNO B1338475 6-Bromo-3-methylbenzo[d]isoxazole CAS No. 66033-69-0

6-Bromo-3-methylbenzo[d]isoxazole

Cat. No.: B1338475
CAS No.: 66033-69-0
M. Wt: 212.04 g/mol
InChI Key: LSPSVCJKVFCWHE-UHFFFAOYSA-N
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Description

Historical Development of Isoxazole (B147169) Chemistry

The journey into the world of isoxazole chemistry began in 1888 when Ludwig Claisen first identified the cyclic structure of 3-methyl-5-phenylisoxazole. ijpcbs.com This discovery laid the groundwork for future explorations into this class of five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms. ijpcbs.comnih.gov A significant leap in understanding and synthesizing these molecules came between 1930 and 1946 through the work of Quilico and his studies on synthesizing the ring system from nitrile oxides and unsaturated compounds. ijpcbs.com The first compound in the isoxazole series, isoxazole itself, was synthesized by Claisen in 1903 through the oximation of propargylaldehyde acetal. nih.govfrontiersin.org

Over the decades, numerous synthetic methods have been developed to create a variety of substituted isoxazoles. nih.govfrontiersin.org A notable advancement was the development of a one-pot, copper(I)-catalyzed procedure for the rapid synthesis of 3,5-disubstituted isoxazoles. nih.gov The versatility of isoxazoles lies in their ability to serve as building blocks for other complex molecules and their presence in both natural products and synthetic drugs. ijpcbs.commdpi.com The weak nitrogen-oxygen bond in the isoxazole ring makes it susceptible to cleavage, a property that has been exploited in various chemical transformations. nih.gov

Significance of the Benzo[d]isoxazole Scaffold in Medicinal Chemistry

The benzo[d]isoxazole, or 1,2-benzisoxazole (B1199462), scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. nih.govrsc.orgresearchgate.net This fused heterocyclic system, consisting of a benzene (B151609) ring fused to an isoxazole ring, has demonstrated a broad spectrum of pharmacological activities. nih.govresearchgate.net The adaptability of the benzo[d]isoxazole template allows it to bind effectively to various biological targets, leading to the development of potent and specific ligands. researchgate.net

Derivatives of benzo[d]isoxazole have been investigated for a wide range of therapeutic applications, including as antimicrobial, anticonvulsant, antipsychotic, anti-inflammatory, analgesic, and anticancer agents. nih.govresearchgate.net The significance of this scaffold is underscored by the existence of FDA-approved drugs containing the benzo[d]isoxazole core, such as the antipsychotics risperidone (B510) and paliperidone, and the antiepileptic zonisamide. researchgate.net The diverse biological activities associated with benzo[d]isoxazole derivatives have fueled ongoing research to explore their full therapeutic potential. nih.govnih.govrsc.org

Overview of Halogenated Benzo[d]isoxazoles in Research

The introduction of halogen atoms into the benzo[d]isoxazole structure has been a key strategy in medicinal chemistry to modulate the biological activity of these compounds. nih.govnih.gov Halogenation can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. For instance, the presence of a halogen at the 5-position of the benzisoxazole ring has been shown to increase anticonvulsant activity. nih.gov

Research has demonstrated that the presence of electron-withdrawing groups, such as fluorine, chlorine, and bromine, can enhance the biological effects of benzo[d]isoxazole derivatives. nih.gov For example, studies on 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole derivatives revealed that the presence of electron-withdrawing groups like trifluoro and chloro groups increased their antimicrobial activity. nih.gov Specifically, an ortho-substituted bromo compound showed significant cytotoxic effects against cancer cell lines. nih.gov The synthesis of various halogenated benzo[d]isoxazoles, including bromo-substituted derivatives, continues to be an active area of research for the development of new therapeutic agents. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-3-methyl-1,2-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO/c1-5-7-3-2-6(9)4-8(7)11-10-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSPSVCJKVFCWHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00497017
Record name 6-Bromo-3-methyl-1,2-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00497017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66033-69-0
Record name 6-Bromo-3-methyl-1,2-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00497017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 6 Bromo 3 Methylbenzo D Isoxazole

Direct Synthesis Approaches

Direct synthesis approaches for 6-Bromo-3-methylbenzo[d]isoxazole involve the formation of the benzisoxazole ring system with the bromo- and methyl-substituents already in their final positions or the introduction of the bromine atom onto a pre-formed 3-methylbenzo[d]isoxazole (B15219) core.

Cyclization Reactions

Cyclization reactions are a cornerstone in the synthesis of heterocyclic compounds. For this compound, this typically involves the formation of the N-O bond of the isoxazole (B147169) ring from a suitably substituted benzene (B151609) derivative.

A prevalent method for the synthesis of 3-substituted benzisoxazoles is the cyclization of o-hydroxyaryl ketoximes. In this approach, an o-hydroxyacetophenone derivative bearing a bromine atom at the 5-position of the aromatic ring serves as the precursor. This starting material, 5-bromo-2-hydroxyacetophenone, is first converted to its corresponding oxime, 2'-Hydroxy-5'-bromoacetophenone oxime, through reaction with hydroxylamine (B1172632). The subsequent intramolecular cyclization of this oxime, typically under basic conditions, leads to the formation of the this compound ring system. This reaction proceeds via an intramolecular nucleophilic substitution where the hydroxyl group attacks the carbon of the oxime, leading to the closure of the five-membered isoxazole ring.

A notable advancement in the cyclization of o-hydroxyaryl ketoximes involves the use of a bis(trichloromethyl) carbonate (BTC) and triphenylphosphine (B44618) oxide (TPPO) system. This method offers a tunable approach to selectively synthesize either benzoxazoles or benzisoxazoles from the same o-hydroxyaryl ketoxime precursor. The selectivity is controlled by the presence or absence of a base. researchgate.net

For the synthesis of 3-substituted benzisoxazoles, such as this compound, the reaction is conducted in the presence of a base like triethylamine (B128534) (Et3N). researchgate.net The o-hydroxyaryl ketoxime is treated with the BTC/TPPO system, which activates the oxime hydroxyl group. The presence of the base facilitates an intramolecular nucleophilic substitution, leading to the formation of the N-O bond and thus the benzisoxazole ring. researchgate.net This method is valued for its mild reaction conditions and high chemoselectivity. researchgate.net

Bromination Reactions

An alternative direct approach is the introduction of a bromine atom onto the pre-formed 3-methylbenzo[d]isoxazole scaffold. This is achieved through an electrophilic aromatic substitution reaction.

The bromination of 3-methylbenzo[d]isoxazole to yield this compound is a classic example of an electrophilic aromatic substitution (EAS) reaction. In this reaction, the benzisoxazole ring system acts as the nucleophile, attacking an electrophilic bromine species. Common brominating agents for such transformations include molecular bromine (Br₂) in the presence of a Lewis acid catalyst (like FeBr₃) or N-bromosuccinimide (NBS). wikipedia.org

The reaction mechanism proceeds in two main steps. First, the electrophile (Br⁺ or a polarized bromine species) is attacked by the electron-rich benzene ring of the benzisoxazole, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The directing effects of the fused isoxazole ring and the methyl group influence the position of bromination, favoring substitution at the 6-position. In the second step, a base present in the reaction mixture removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the benzene ring and yielding the final product, this compound. The use of NBS is often preferred for its ease of handling and its ability to provide a low, steady concentration of bromine, which can help in controlling the selectivity of the reaction. masterorganicchemistry.com

Indirect Synthesis Pathways

Indirect synthesis pathways involve the construction of the this compound molecule from precursors that may not initially contain the complete benzisoxazole ring system but are strategically chosen to facilitate its formation.

A key indirect route commences with a commercially available starting material, 5'-Bromo-2'-hydroxyacetophenone. This compound already possesses the required bromine atom at the correct position on the benzene ring and the acetyl group that will become the C3-methyl group of the final product.

The synthesis proceeds with the oximation of 5'-Bromo-2'-hydroxyacetophenone. This is typically achieved by reacting it with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. This reaction converts the ketone functionality into an oxime, yielding 2'-Hydroxy-5'-bromoacetophenone oxime. sigmaaldrich.com

The final step is the intramolecular cyclization of the 2'-Hydroxy-5'-bromoacetophenone oxime. This ring closure is generally promoted by heating or by the action of a dehydrating agent or a base, which facilitates the elimination of a water molecule and the formation of the N-O bond, thus constructing the isoxazole ring. This yields the target molecule, this compound.

Regioselectivity and Stereoselectivity in this compound Synthesis

The synthesis of isoxazoles often presents challenges in controlling regioselectivity, which is the specific orientation of substituents on the resulting heterocyclic ring. For instance, in 1,3-dipolar cycloaddition reactions used to form the isoxazole ring, the regiochemical outcome can be influenced by the nature of the reactants. rsc.org Methodologies have been developed to control the regioselectivity in the synthesis of isoxazole regioisomers through the careful selection of reaction conditions and substrate structure, such as in the cyclocondensation of β-enamino diketones with hydroxylamine hydrochloride. rsc.org

For this compound, the "benzo[d]" nomenclature specifies the fusion of the benzene and isoxazole rings, and the numbering dictates the positions of the bromo and methyl groups. Therefore, the primary regiochemical challenge lies in the initial construction of the substituted benzene precursor and the subsequent cyclization to form the isoxazole ring in the correct orientation. Stereoselectivity is not a factor for the aromatic this compound itself.

Optimization Studies of Reaction Yields and Conditions

Optimizing reaction conditions is crucial for maximizing product yield and purity while ensuring the process is efficient and scalable. Studies on related isoxazole syntheses provide insights into the parameters that are typically fine-tuned. Key variables often include the choice of solvent, catalyst loading, temperature, and reaction time.

For example, in a study on the synthesis of other isoxazole derivatives, water was found to be a superior solvent over various organic solvents, resulting in a significantly higher yield. researchgate.net Catalyst loading is another critical factor; it was found that 10 mol% of a catalyst was optimal, as lower amounts were inefficient and higher amounts did not improve the yield or reaction time. researchgate.net Such optimization studies, though not specific to this compound in the provided search results, highlight the general approach taken to enhance the efficiency of synthetic routes for this class of compounds. The principles of optimizing solvent, catalyst, and other reaction conditions are directly applicable to improving the synthesis of this compound.

Below is an interactive table summarizing typical parameters investigated during the optimization of isoxazole synthesis, based on findings for related compounds. researchgate.net

ParameterCondition 1Condition 2Condition 3Optimal Condition & Yield
Solvent EthanolMethanolDichloromethaneWater (85% yield)
Catalyst Loading 5 mol%10 mol%20 mol%10 mol%
Reaction Time 30 min60 min90 min60 min
Temperature Room Temp50 °C80 °CRoom Temp

Chemical Reactivity and Transformation of 6 Bromo 3 Methylbenzo D Isoxazole

Nucleophilic Substitution Reactions of the Bromine Atom

The bromine atom attached to the benzisoxazole core is susceptible to nucleophilic substitution, a fundamental reaction in organic synthesis. This allows for the introduction of various functional groups onto the aromatic ring. The reactivity of bromo-substituted benzo-bis-thiadiazoles in nucleophilic aromatic substitution reactions (SNAr) is enhanced by the electron-withdrawing nature of the heterocyclic system. researchgate.net Although direct studies on 6-bromo-3-methylbenzo[d]isoxazole are not extensively detailed in the provided results, the principles of SNAr on similar bromo-heterocyclic compounds suggest that it can react with a variety of nucleophiles.

For instance, reactions of 4,8-dibromobenzo[1,2-d:4,5-d']bis( nih.govresearchgate.netthieme-connect.comthiadiazole) with morpholine (B109124) can lead to both mono- and bis-substituted products depending on the reaction conditions. researchgate.net This suggests that the bromine atom on this compound could be displaced by nitrogen, oxygen, or sulfur-based nucleophiles to generate a library of substituted benzisoxazoles. The reaction of 2-bromomethyl-1,3-thiaselenole with 1,3-benzothiazole-2-thiol (B7764131) proceeds through a stepwise nucleophilic substitution at three different centers of the seleniranium intermediates. mdpi.com

ReactantNucleophileProductConditions
4,8-dibromobenzo[1,2-d:4,5-d']bis( nih.govresearchgate.netthieme-connect.comthiadiazole)MorpholineMono-substituted productRoom temperature, various solvents (DCM, MeCN, DMF)
4,8-dibromobenzo[1,2-d:4,5-d']bis( nih.govresearchgate.netthieme-connect.comthiadiazole)MorpholineMono-substituted product (78% yield)Reflux in MeCN, 2 equivalents of morpholine

Cyclization Reactions to Form Complex Heterocycles

The isoxazole (B147169) moiety can participate in cyclization reactions, leading to the formation of more complex, fused heterocyclic systems. Electrophilic cyclization of 2-alkyn-1-one O-methyl oximes is a powerful method for constructing highly substituted isoxazoles. nih.gov This process, often induced by reagents like iodine monochloride (ICl), proceeds under mild conditions and tolerates a wide variety of functional groups. nih.govresearchgate.net While not directly involving this compound as a starting material, this methodology highlights the potential for constructing the isoxazole ring system with various substituents, which could then be brominated.

Furthermore, bromo-lactamization of isoxazole amides can be used to synthesize spiro-isoxazoline-lactams, which are uncommon and desirable for biological studies. nih.gov This reaction proceeds via a bromonium-ion-mediated cyclization. nih.gov

Starting MaterialReagentProduct
2-Alkyn-1-one O-methyl oximesICl, I2, Br2, or PhSeBr3,5-disubstituted 4-halo(seleno)isoxazoles
Isoxazole amideBrominating agent (e.g., NBS)Spiro-isoxazoline-amide

Palladium and Gold Catalyzed Functionalization of the Isoxazole Ring

Transition metal catalysis, particularly with palladium and gold, has become a cornerstone for the functionalization of heterocyclic compounds, including isoxazoles. These methods often proceed under mild conditions, avoiding the harsh acidic or basic environments that can degrade the isoxazole ring. researchgate.net

Palladium-catalyzed reactions are particularly versatile. For instance, a palladium-catalyzed intermolecular [4+1] annulation of N-phenoxyacetamides with aldehydes provides a route to 1,2-benzisoxazoles. researchgate.netrsc.org This C-H activation strategy allows for the simultaneous construction of C-C and C=N bonds. researchgate.netrsc.org Additionally, palladium-catalyzed direct C-H arylation of isoxazoles at the 5-position has been achieved with aryl iodides, offering a method to introduce aryl groups with high regioselectivity. nih.govresearchgate.net

Gold catalysts also play a significant role. Gold(III)-catalyzed cycloisomerization of α,β-acetylenic oximes is an efficient method for synthesizing substituted isoxazoles. researchgate.net This approach allows for the selective synthesis of 3-substituted, 5-substituted, or 3,5-disubstituted isoxazoles by varying the substituents on the starting acetylenic oxime. researchgate.net

CatalystReaction TypeSubstratesProduct
PalladiumDirect C-H ArylationIsoxazoles, Aryl iodides5-Arylisoxazoles
Palladium[4+1] AnnulationN-Phenoxyacetamides, Aldehydes1,2-Benzisoxazoles
Gold(III)Cycloisomerizationα,β-Acetylenic oximesSubstituted isoxazoles

Electrophilic Aromatic Substitution (SEAr) Reactions on Isoxazoles

Electrophilic aromatic substitution is a key reaction for functionalizing aromatic rings. However, the application of SEAr to unsubstituted isoxazoles can be challenging due to their relatively low nucleophilicity and instability under certain conditions. thieme-connect.com Despite these challenges, intramolecular SEAr reactions at the 5-position of isoxazoles have been achieved. researchgate.net These reactions are often facilitated by the presence of electron-donating groups on the isoxazole ring and the use of a cationic gold(I) catalyst, leading to the synthesis of isoxazole-containing fused heterocycles. researchgate.net In general, for isoxazoles, electrophilic substitution is known to favor the 4-position. reddit.com

The regioselectivity of SEAr is heavily influenced by the substituents already present on the aromatic ring, which can be either activating or deactivating and direct the incoming electrophile to specific positions (ortho, para, or meta). wikipedia.org

C-H Direct Arylations

C-H direct arylation has emerged as a powerful and atom-economical method for forming carbon-carbon bonds, circumventing the need for pre-functionalized starting materials. nih.gov Palladium-catalyzed direct C-H arylation of isoxazoles has been successfully demonstrated, particularly at the 5-position. nih.govresearchgate.netresearchgate.net This reaction typically involves a palladium catalyst, a ligand such as 1,2-bis(diphenylphosphino)benzene (B85067) (DPPBz), and an activator like silver fluoride (B91410) (AgF). researchgate.net The process allows for the coupling of isoxazoles with various aryl iodides, including those with both electron-donating and electron-withdrawing substituents. researchgate.net

Direct arylation reactions can sometimes face challenges with regioselectivity, potentially leading to a mixture of isomers. researchgate.net However, in the case of isoxazoles, selective activation of the C-H bond at the 5-position has been achieved. nih.govresearchgate.net

Catalyst SystemSubstratesProductKey Features
PdCl2(MeCN)2, DPPBz, AgFIsoxazoles, Aryl iodides5-ArylisoxazolesHigh regioselectivity for the 5-position.
Pd(OAc)2, Benzoic AcidAzoles, (Hetero)aryl halidesArylated azolesLigandless conditions, promoted by benzoic acid. nih.gov

Reactions with Thioketones or Isocyanates to Yield Substituted Derivatives

While specific examples of this compound reacting with thioketones or isocyanates were not found in the provided search results, the general reactivity of the isoxazole ring suggests potential for such transformations. The isoxazole ring can be susceptible to ring-opening reactions under certain conditions, which could then be followed by reactions with electrophiles like isocyanates or thioketones to form new heterocyclic or open-chain structures. Further research would be needed to explore these specific reaction pathways.

Advanced Spectroscopic Characterization and Structural Elucidation of 6 Bromo 3 Methylbenzo D Isoxazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. For 6-Bromo-3-methylbenzo[d]isoxazole, both ¹H and ¹³C NMR have been employed to characterize its molecular framework.

¹H NMR Data and Analysis

The ¹H NMR spectrum of this compound provides key insights into the arrangement of protons in the molecule. In a study by Li and Jin (2020), the spectrum was recorded in deuterochloroform (CDCl₃) on a 400 MHz spectrometer. googleapis.com The aromatic region of the spectrum displays three distinct signals corresponding to the protons on the benzene (B151609) ring. A doublet at 7.70 ppm with a coupling constant (J) of 1.3 Hz is assigned to the proton at position 7. googleapis.com Another doublet at 7.46 ppm with a J value of 8.4 Hz corresponds to the proton at position 4. googleapis.com A doublet of doublets at 7.40 ppm (J = 8.4, 1.3 Hz) is attributed to the proton at position 5. googleapis.com The upfield region of the spectrum shows a singlet at 2.55 ppm, which is characteristic of the three protons of the methyl group at position 3. googleapis.com

Table 1: ¹H NMR Data for this compound

Chemical Shift (δ) in ppm Multiplicity Coupling Constant (J) in Hz Assignment
7.70 d 1.3 H-7
7.46 d 8.4 H-4
7.40 dd 8.4, 1.3 H-5
2.55 s - -CH₃

Data obtained from Li and Jin (2020) googleapis.com

¹³C NMR Data and Analysis

The ¹³C NMR spectrum, also recorded in CDCl₃ at 101 MHz, further corroborates the structure of this compound. googleapis.com The spectrum shows eight distinct carbon signals. The quaternary carbon of the isoxazole (B147169) ring (C-3) resonates at 163.3 ppm, while the carbon of the methyl group appears at 10.0 ppm. googleapis.com The carbons of the benzo-fused ring are observed at 155.0 (C-7a), 127.0 (C-7), 124.4 (C-5), 122.1 (C-4), and 121.5 (C-3a) ppm. googleapis.com The carbon atom attached to the bromine, C-6, is found at 113.4 ppm. googleapis.com

Table 2: ¹³C NMR Data for this compound

Chemical Shift (δ) in ppm Assignment
163.3 C-3
155.0 C-7a
127.0 C-7
124.4 C-5
122.1 C-4
121.5 C-3a
113.4 C-6
10.0 -CH₃

Data obtained from Li and Jin (2020) googleapis.com

2D NMR Techniques (e.g., NOESY) for Conformational Studies

While specific Nuclear Overhauser Effect Spectroscopy (NOESY) data for this compound is not extensively reported in the literature, the application of such 2D NMR techniques is crucial for understanding the through-space proximity of protons and thus the molecule's preferred conformation in solution. For a planar molecule like this, NOESY can confirm the spatial relationships between the methyl protons and the adjacent aromatic protons, reinforcing the structural assignment.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering clues about its structure. For this compound, Electrospray Ionization (ESI) mass spectrometry in positive ion mode shows a prominent peak at m/z 212.35, corresponding to the protonated molecule [M+H]⁺. googleapis.com This experimentally determined value is consistent with the calculated molecular weight of the compound (212.04 g/mol ), taking into account the isotopic distribution of bromine.

X-ray Crystallography and Crystal Structure Analysis

The definitive three-dimensional structure of this compound in the solid state has been determined by single-crystal X-ray diffraction. The crystallographic data for this compound is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 2418539.

Supramolecular Aggregation Patterns

Hydrogen Bonding Interactions

The potential for hydrogen bonding in this compound is primarily dictated by the presence of potential hydrogen bond acceptors and the absence of strong classical hydrogen bond donors.

Hydrogen Bond Acceptors: The primary hydrogen bond acceptor sites within the molecule are the nitrogen and oxygen atoms of the isoxazole ring. Theoretical and experimental studies on related isoxazole derivatives have shown that the nitrogen atom is generally the more potent hydrogen bond acceptor compared to the oxygen atom. This is attributed to the greater localization of the lone pair electrons on the nitrogen. The π-system of the fused aromatic ring can also act as a weak hydrogen bond acceptor.

Halogen Bonding Interactions

The presence of a bromine atom on the benzene ring introduces the possibility of halogen bonding, a non-covalent interaction that has gained significant attention in crystal engineering and materials science.

The σ-hole Concept: Halogen bonding arises from the anisotropic distribution of electron density around the covalently bonded halogen atom. This creates a region of positive electrostatic potential, known as a σ-hole, on the outermost portion of the halogen atom, opposite to the C-Br covalent bond. This electrophilic region can interact favorably with a nucleophilic site, such as a lone pair on a nitrogen or oxygen atom, or a π-electron system.

Potential Halogen Bond Interactions: In the context of this compound, the bromine atom can act as a halogen bond donor. The most likely halogen bond acceptors within the same or neighboring molecules would be the nitrogen or oxygen atoms of the isoxazole ring. This could lead to the formation of Br···N or Br···O halogen bonds.

The strength of these interactions is influenced by the polarizability of the halogen atom (increasing down the group) and the electron-withdrawing nature of the group to which it is attached. The benzisoxazole ring system can influence the size and positive potential of the σ-hole on the bromine atom.

Computational Chemistry and Theoretical Studies on 6 Bromo 3 Methylbenzo D Isoxazole

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. ijcce.ac.ir It is widely employed to predict a variety of molecular properties, offering a balance between accuracy and computational cost. For molecules in the isoxazole (B147169) family, DFT calculations are instrumental in elucidating their geometry, electronic characteristics, and reactivity. nih.govresearchgate.net

Geometry optimization is a fundamental computational process that seeks to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the global minimum. For 6-bromo-3-methylbenzo[d]isoxazole, this process would involve calculating bond lengths, bond angles, and dihedral angles. While specific DFT studies on this compound are not widely available in published literature, analysis of related isoxazole structures provides insight into the expected structural parameters. For instance, DFT calculations on the parent isoxazole ring reveal the precise bond lengths and angles that define its geometry. researchgate.netresearchgate.net These calculations are typically performed using a specific functional, such as B3LYP, and a basis set like 6-31G**, which provides a good description of the molecular system. researchgate.netresearchgate.net The optimized geometry is confirmed when all calculated vibrational frequencies are positive, indicating a true energy minimum. nih.gov

Table 1: Illustrative Geometrical Parameters for the Isoxazole Ring System (Based on general isoxazole studies)

Parameter Bond Length (Å) Parameter Bond Angle (°)
O-N ~1.38 - 1.47 C-O-N ~105 - 110
N-C3 ~1.28 - 1.32 O-N-C3 ~110 - 115
C3-C4 ~1.42 - 1.44 N-C3-C4 ~110 - 114
C4-C5 ~1.34 - 1.37 C3-C4-C5 ~102 - 106
C5-O ~1.32 - 1.37 C4-C5-O ~108 - 112

Note: This data is illustrative for the isoxazole ring and not specific to this compound. Actual values would be influenced by the fused benzene (B151609) ring and bromo and methyl substituents.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing a molecule's chemical reactivity and kinetic stability. irjweb.comresearchgate.net A large energy gap implies high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates that the molecule is more reactive. researchgate.net This analysis is crucial for understanding the potential for intermolecular charge transfer. irjweb.com For substituted isoxazoles, the HOMO-LUMO gap is affected by the nature and position of the substituent groups. researchgate.netresearchgate.net

Table 2: Illustrative Frontier Orbital Energies for a Substituted Isoxazole

Molecular Orbital Energy (eV)
HOMO -3.363
LUMO -3.459
Energy Gap (ΔE) 0.096

Note: This data is an example from a study on 5-methylisoxazole (B1293550) and is for illustrative purposes only. researchgate.net The values for this compound would differ.

Computational chemistry is a powerful tool for predicting the outcome of chemical reactions. For isoxazoles, which are often synthesized via [3+2] cycloaddition reactions, DFT can be used to explain and predict regioselectivity—that is, which of two or more possible constitutional isomers is preferentially formed. nih.gov By calculating the activation energies for different reaction pathways, chemists can determine the most energetically favorable product. researchgate.net This is achieved by analyzing the frontier molecular orbitals of the reactants to understand the direction of electron flow and by modeling the transition state structures. nih.govresearchgate.net Such predictive power is essential for designing efficient and selective synthetic routes.

To validate the accuracy of a computational model, the theoretical data it generates is often compared with experimental results. nih.gov For instance, the theoretical vibrational frequencies (IR spectra) and nuclear magnetic resonance (NMR) chemical shifts calculated using DFT can be compared directly with measured spectra. ijcce.ac.ir A strong correlation between the calculated and experimental data confirms that the computational method and the chosen level of theory are appropriate for the molecule under study and that the optimized geometry is a true representation of the molecule's structure. ijcce.ac.irnih.gov

Molecular Docking Studies of Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein or enzyme). nih.gov This method is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

In a typical docking study involving a compound like this compound, the 3D structure of the compound would be computationally docked into the active site of a specific protein target. The process involves preparing the 3D structures of both the ligand and the protein and then using a scoring function to evaluate the binding affinity of different poses. nih.gov The results are often expressed as a binding energy or score (e.g., in kcal/mol), where a more negative value indicates a stronger, more favorable interaction. nih.gov The analysis also reveals specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the amino acid residues of the protein's binding pocket. nih.govnih.gov While no specific docking studies for this compound are reported, studies on other isoxazole derivatives have successfully used this method to predict their potential as inhibitors of enzymes like cyclooxygenases (COX) or as antimicrobial agents. nih.govnih.gov

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
6-Bromo-3-methyl-1,2-benzisoxazole
Isoxazole
5-methylisoxazole

Assessment of Binding Affinities and Inhibitory Effects

The assessment of binding affinities is a cornerstone of computational drug design, providing insights into how strongly a ligand, such as this compound, might interact with a biological target. Molecular docking simulations are a primary method used to predict the binding mode and affinity of a small molecule to the active site of a protein.

In studies of related compounds, such as 6-bromo-quinazoline derivatives, molecular docking has been employed to evaluate their binding affinity against targets like the epidermal growth factor receptor (EGFR). For instance, derivatives have shown calculated binding energies indicating stable interactions within the receptor's active site. nih.gov These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity.

For this compound, a similar computational approach could be envisioned. A hypothetical docking study against a relevant kinase, for example, would involve preparing the 3D structure of the compound and the protein, followed by running docking algorithms to predict the most favorable binding poses. The results would be quantified in terms of binding energy (typically in kcal/mol), with lower values suggesting a stronger interaction.

Table 1: Hypothetical Binding Affinities of this compound with Various Kinase Targets

Target ProteinPredicted Binding Energy (kcal/mol)Key Interacting Residues (Hypothetical)
EGFR-8.5MET793, LYS745
VEGFR2-7.9CYS919, ASP1046
PI3Kα-9.1VAL851, LYS802

This table presents hypothetical data based on computational studies of structurally related compounds to illustrate the potential binding affinities of this compound.

Identification of Molecular Targets and Pathways

A significant application of computational chemistry is the identification of potential molecular targets and the elucidation of the biological pathways in which a compound might be active. This is often achieved through a combination of ligand-based and structure-based virtual screening.

For a compound like this compound, an initial step would be to compare its structure to known active compounds in chemical databases. This could suggest potential targets based on the principle of "similar properties for similar structures." Furthermore, inverse docking, where the compound is docked against a large library of protein structures, could identify potential off-target effects or novel therapeutic targets.

Research on the related compound 6-Bromobenzo[d]isoxazol-3-amine has suggested its potential as an anticancer agent through the inhibition of enzymes like AKR1C3. This provides a plausible starting point for investigating the molecular targets of this compound. Computational studies could explore its interaction with AKR1C3 and other enzymes in related pathways.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are built by analyzing a dataset of compounds with known activities and identifying the physicochemical properties or structural features that correlate with that activity.

To develop a QSAR model for a series of benzo[d]isoxazole derivatives, including this compound, one would need a dataset of these compounds with their experimentally determined inhibitory concentrations (e.g., IC50) against a specific target. Various molecular descriptors, such as electronic, steric, and hydrophobic properties, would be calculated for each compound. Statistical methods, like multiple linear regression or partial least squares, would then be used to build an equation that predicts activity based on these descriptors.

The resulting QSAR model could then be used to predict the activity of new, unsynthesized benzo[d]isoxazole derivatives, thereby prioritizing the most promising candidates for synthesis and testing.

Table 2: Example of Descriptors Used in a Hypothetical QSAR Model for Benzo[d]isoxazole Derivatives

CompoundMolecular WeightLogPPolar Surface Area (Ų)Predicted IC50 (µM)
This compound212.04 sigmaaldrich.com3.121.70.5
3-methylbenzo[d]isoxazole (B15219)133.152.321.72.1
6-Chloro-3-methylbenzo[d]isoxazole167.592.721.70.9

This table provides an illustrative example of the types of descriptors and predicted activity that would be part of a QSAR study. The predicted IC50 values are hypothetical.

Machine Learning Approaches for Activity Prediction

In recent years, machine learning (ML) has emerged as a powerful tool in computational chemistry for predicting the activity and properties of chemical compounds. ML models, such as support vector machines (SVM), random forests, and neural networks, can often capture more complex relationships between structure and activity than traditional QSAR models.

For this compound, an ML model could be trained on a large dataset of diverse compounds with known activities against a particular target. The model would learn the intricate patterns in the data and could then predict the probability that this compound is active.

These models can also be used for virtual screening of large chemical libraries to identify novel scaffolds with the potential for desired biological activity. The application of machine learning offers a data-driven approach to hypothesis generation and can significantly accelerate the discovery of new bioactive molecules.

Biological Activity and Pharmacological Potential of 6 Bromo 3 Methylbenzo D Isoxazole and Its Derivatives

Antimicrobial Properties

Benzisoxazole derivatives have demonstrated significant potential as antimicrobial agents, with activity against a broad spectrum of bacteria and fungi. researchgate.nettaylorandfrancis.comresearchgate.net

Activity against Bacterial Strains (Gram-positive and Gram-negative)

Derivatives of benzisoxazole have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net For instance, novel methylene (B1212753) bridged benzisoxazolyl imidazothiadiazole derivatives have demonstrated excellent antimicrobial activities, with some compounds being particularly effective against Bacillus subtilis and Escherichia coli. nih.gov Specifically, one derivative exhibited very good activity against all tested bacterial strains. nih.gov Another study highlighted a benzisoxazole derivative that showed good antibacterial activity against Escherichia coli, Klebsiella pneumoniae, Salmonella typhi, and Bacillus subtilis. nih.gov

Furthermore, a new series of benzisoxazoles with N-linked oxazolidinone substituents has shown improved antibacterial activity, demonstrating efficacy in an in vivoStaphylococcus aureus infection model. nih.gov These compounds were found to inhibit DNA gyrase and topoisomerase IV in both Gram-positive and Gram-negative organisms. nih.gov Additionally, some synthesized isoxazole (B147169) derivatives have exhibited moderate-to-good antibacterial activity against four pathogenic bacterial strains, with the highest activity observed against Escherichia coli strains. nih.gov

Interactive Table: Antibacterial Activity of Benzisoxazole Derivatives

Derivative Type Bacterial Strain(s) Activity Level Reference(s)
Methylene bridged benzisoxazolyl imidazothiadiazole Bacillus subtilis, Escherichia coli Excellent nih.gov
Benzisoxazole derivative Escherichia coli, Klebsiella pneumoniae, Salmonella typhi, Bacillus subtilis Good nih.gov
Benzisoxazoles with N-linked oxazolidinone substituents Staphylococcus aureus Improved nih.gov

Activity against Fungal Strains (e.g., Aspergillus niger, Candida albicans)

Several benzisoxazole derivatives have been screened for their antifungal activities. heteroletters.org For example, certain 3H-N-substituted phenyl-1,2-benzisoxazole derivatives have shown higher activity against the fungus F. oxysporium and weak inhibitory activities against S. rolfsii. heteroletters.org In another study, some methylene bridged benzisoxazolyl imidazothiadiazole derivatives displayed excellent antifungal activity. nih.gov Furthermore, the conjugation of benzisoxazole derivatives with amino acids or peptides has been shown to significantly enhance their activity against fungal species. nih.gov

Anti-tubercular Activity

Benzisoxazole derivatives have emerged as promising candidates for the development of new anti-tubercular agents. nih.govresearchgate.net A series of benzisoxazole analogs have been synthesized and screened for their in vitro anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain, with some compounds showing good activity with a Minimum Inhibitory Concentration (MIC) value of 3.12 μg/mL. nih.gov Further research led to the development of another series of twenty-four novel benzisoxazole analogs, which exhibited MIC values between 3.125 and >50 μg/mL against the same strain. nih.gov

Additionally, a new series of benzisoxazole derived analogs were synthesized and screened for their potential as in vitroMycobacterium tuberculosis pantothenate synthetase (PS) inhibitors, with some compounds showing potent anti-tuberculosis activity. nih.gov The isoxazole scaffold has also been identified in compounds with specific inhibitory activity against Mycobacterium tuberculosis, targeting enzymes essential for mycolic acid synthesis. nih.gov Derivatives of 3-isoxazolecarboxylic acid esters are another class of compounds showing potent activity against both replicating and non-replicating Mycobacterium tuberculosis. nih.gov

Mechanisms of Antimicrobial Action (e.g., cell wall synthesis interference)

The antimicrobial action of some benzisoxazole derivatives involves the inhibition of essential bacterial enzymes. For instance, certain benzisoxazole derivatives act as inhibitors of bacterial type-II topoisomerases, specifically DNA gyrase and topoisomerase IV. nih.gov This inhibition disrupts DNA replication and repair processes, leading to bacterial cell death.

Another identified mechanism of action is the interference with cell wall synthesis. nih.govlibretexts.orgbasicmedicalkey.com Some benzisoxazole derivatives have been shown to inhibit enzymes involved in the synthesis of peptidoglycan, a critical component of the bacterial cell wall. nih.govbasicmedicalkey.com For example, a study on an isoxazole derivative demonstrated that it inhibits FadD32, a fatty acyl-AMP ligase crucial for mycolic acid synthesis in Mycobacterium tuberculosis. nih.gov Transcriptomics analysis revealed that this compound regulates genes involved in cell wall synthesis, creating unfavorable conditions for the bacterium's survival. nih.gov

Anticancer and Antitumor Properties

The benzisoxazole scaffold is also a key feature in the development of anticancer agents. nih.govtaylorandfrancis.com

Cytotoxicity against Various Cancer Cell Lines (e.g., pancreatic adenocarcinoma, non-small cell lung carcinoma, prostate cancer)

Several novel benzisoxazole derivatives have been synthesized and evaluated for their in vitro antiproliferative activity against various human cancer cell lines. nih.gov For example, some amide-substituted benzisoxazole derivatives have shown potential inhibitory activity against HepG-2 (liver cancer) cells. nih.gov The structure-activity relationship studies revealed that the nature of the substituent on the benzisoxazole ring plays a crucial role in the cytotoxic activity. nih.gov For instance, the presence of an electron-withdrawing difluorophenyl ring was suggested to contribute to the antiproliferative activity. nih.gov

Furthermore, a series of novel 1,2,3-triazoles derived from benzisoxazole analogs have been screened for their in vitro antiproliferative effect on human acute myeloid leukemia (AML) cells. nih.gov In another study, a series of isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine were synthesized and showed cytotoxicity against Colo205 (colon cancer), U937 (histiocytic lymphoma), MCF7 (breast cancer), and A549 (lung cancer) cell lines, with higher effectiveness against the Colo205 cell line. researchgate.net

Research on pyrrolo[3,4-d]isoxazole derivatives has also demonstrated their antiproliferative activity against human cervical carcinoma (HeLa) and SV-40 transformed murine fibroblast (3T3-SV40) cell lines. sciforum.net Some of these compounds showed significant activity, with IC50 values in the low microgram per milliliter range. sciforum.net

Interactive Table: Cytotoxic Activity of Benzisoxazole Derivatives

Derivative Type Cancer Cell Line(s) Activity/Effect Reference(s)
Amide-substituted benzisoxazoles HepG-2 (Liver Cancer) Potential inhibitory activity nih.gov
1,2,3-Triazoles from benzisoxazole analogs Human Acute Myeloid Leukemia (AML) In vitro antiproliferative effect nih.gov
Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine Colo205 (Colon), U937 (Lymphoma), MCF7 (Breast), A549 (Lung) Cytotoxicity, more effective against Colo205 researchgate.net

BRD4 Bromodomain Inhibition

The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, are key epigenetic readers that recognize acetylated lysine (B10760008) residues on histones, playing a crucial role in regulating the transcription of genes involved in cell proliferation and cancer. Consequently, BRD4 has emerged as a significant target for therapeutic intervention in oncology and inflammatory diseases.

The isoxazole motif is a recognized bioisostere of acetyl-lysine and has been incorporated into numerous BET bromodomain inhibitors. Specifically, the 3,5-dimethylisoxazole (B1293586) group has proven to be an effective mimic that can disrupt the interaction between BRD4 and acetylated histones. While direct studies on 6-Bromo-3-methylbenzo[d]isoxazole as a BRD4 inhibitor are limited, the core benzo[d]isoxazole structure is a key component in this class of inhibitors. These molecules function by competitively binding to the hydrophobic cavity of the bromodomain, where they form critical hydrogen bonds with conserved residues like asparagine, effectively blocking the recruitment of transcriptional machinery. The development of isoxazole-containing BET inhibitors is an active area of research, with a focus on enhancing selectivity and minimizing potential bioactivation into reactive metabolites.

Inhibition of STAT3 Phosphorylation

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in a wide range of human cancers. Its activation through phosphorylation promotes the expression of genes involved in cell proliferation, survival, and angiogenesis. Therefore, inhibiting the STAT3 signaling pathway is a promising strategy for cancer therapy.

Research into related isoxazole structures has demonstrated their potential as STAT3 inhibitors. For instance, a series of isoxazoloquinone derivatives were designed and synthesized, with one compound, ZSW, showing notable activity in inhibiting tumor growth. ZSW was found to directly target STAT3, inducing its ubiquitination and subsequent degradation. This action led to the inhibition of proliferation and a decrease in the stemness of triple-negative breast cancer (TNBC) cells, highlighting the potential of the isoxazole scaffold in developing novel STAT3-targeting anticancer agents.

Anti-inflammatory and Analgesic Activities

The isoxazole ring is a common feature in compounds developed for their anti-inflammatory and analgesic properties, often acting through the inhibition of cyclooxygenase (COX) enzymes. Various derivatives of this compound have been investigated for these effects.

Studies have shown that substitutions on the isoxazole core are critical for activity. For example, research on isoxazolo[5,4-d]isoxazol-3-yl aryl methanones revealed that compounds with bromo substitutions on the phenyl ring exhibited significant anti-inflammatory activity and were more selective towards the COX-2 enzyme. tandfonline.com Similarly, other synthesized isoxazole derivatives have demonstrated significant analgesic activity and protection in carrageenan-induced footpad edema models. nih.gov One study synthesized a series of novel 4-(5′-substituted-aryl-4′,5′-dihydro-isoxazole-3′-yl-amino) phenols, with certain compounds exhibiting significant analgesic effects comparable to the standard drug paracetamol. This body of research indicates that the benzo[d]isoxazole framework is a viable starting point for designing new anti-inflammatory and analgesic drugs. nih.gov

Compound SeriesKey Structural FeatureObserved ActivityReference
Isoxazolo[5,4-d]isoxazol-3-yl aryl methanonesBromo substitution on phenyl ringSignificant anti-inflammatory activity, selective towards COX-2 tandfonline.com
3-methylisoxazol-5(4H)-one substituted benzimidazoles1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5(4H)-one moietySignificant analgesic activity and protection in carrageenan-induced edema nih.gov
4-(5′-substituted-aryl-4′,5′-dihydro-isoxazole-3′-yl-amino) phenols4-Cl phenyl substitution at 5' positionSignificant analgesic activity

Antioxidant Activity

Oxidative stress, resulting from an imbalance between free radical production and antioxidant defenses, is implicated in numerous diseases. Compounds with antioxidant properties can neutralize these reactive oxygen species (ROS), offering therapeutic benefits.

Derivatives containing the isoxazole ring have been evaluated for their potential to scavenge free radicals. In one study, fluorophenyl-isoxazole-carboxamide derivatives demonstrated high antioxidant potency in a DPPH free radical scavenging assay, with some compounds showing significantly lower IC50 values than the standard control, Trolox. The most potent of these compounds also showed a significant increase in total antioxidant capacity (TAC) in in vivo studies. The structural features of the isoxazole ring and its substituents contribute to this activity by enabling the donation of a hydrogen atom to stabilize free radicals.

Anti-HIV Activity

The search for novel antiviral agents remains a critical area of pharmaceutical research. The isoxazole scaffold has been explored for its potential in developing compounds active against the Human Immunodeficiency Virus (HIV).

A study focused on the synthesis of novel 3-(substituted phenyl)-6,7-dimethoxy-3a,4-dihydro-3H-indeno[1,2-c]isoxazole analogues, which share a core isoxazole structure. These compounds were tested for their in vitro anti-HIV activity against HIV-1 (IIIB) and HIV-2 (ROD) strains. One particular analog demonstrated promising anti-HIV activity against the IIIB strain with an IC50 of 9.05 microM. These findings suggest that the benzo[d]isoxazole skeleton can serve as a template for the development of new anti-HIV agents, with the nature of the substituent on the phenyl ring playing a key role in determining antiviral potency.

Other Reported Biological Activities (e.g., insecticidal, herbicidal, anti-leishmania)

The versatility of the benzo[d]isoxazole scaffold extends to various other biological activities, including applications in agriculture and the treatment of parasitic diseases.

Herbicidal Activity: A number of 1,2-benzisoxazole-3-acetamide (B1267419) derivatives have been synthesized and evaluated for their herbicidal effects. tandfonline.comtandfonline.comoup.com Notably, N-α,α-dimethylbenzyl-2-bromo-(1,2-benzisoxazol-3-yl)acetamide was identified as a highly effective herbicide, particularly for use in paddy fields. tandfonline.comoup.com This demonstrates the potential of this chemical class in agrochemical development. nih.gov

Insecticidal Activity: While research on benzisoxazoles for insecticidal activity is less extensive than for herbicides, related heterocyclic structures like benzothiazoles and benzimidazoles have shown promise. nih.gov Studies on these related compounds indicate that the nature of substituents on the heterocyclic ring system is crucial for insecticidal potency. nih.gov Patents have been filed for benzisoxazole derivatives for the control of pests, indicating commercial interest in this area. google.com

Anti-leishmania Activity: Leishmaniasis is a parasitic disease for which new treatments are needed. The benzimidazole (B57391) scaffold, structurally related to benzisoxazole, has been investigated for anti-leishmania activity. nih.govnih.gov Certain benzimidazole derivatives have shown inhibitory activity against Leishmania mexicana arginase, an enzyme crucial for the parasite's survival. nih.gov These compounds were active against both the promastigote and amastigote forms of the parasite with low cytotoxicity, suggesting that the broader class of benz-fused heterocycles, including benzisoxazoles, could be a fruitful area for the discovery of new anti-leishmania drugs. nih.govnih.gov

Structure-Activity Relationships (SAR) in this compound Analogs

Understanding the structure-activity relationship (SAR) is fundamental to optimizing lead compounds into effective drugs. For this compound and its analogs, SAR studies have revealed key insights across different biological activities.

The substitution pattern on the benzo[d]isoxazole ring system is a critical determinant of biological function. For anti-inflammatory activity, the presence of electron-withdrawing groups, such as bromo or chloro substituents, has been shown to enhance activity and selectivity for COX-2. tandfonline.com In the context of anticonvulsant activity, the introduction of a halogen at the 5-position of the benzisoxazole ring was found to increase both activity and neurotoxicity, while substitution on the sulfamoyl group led to decreased activity. nih.gov

For antimicrobial activity, studies on 3-substituted-2,1-benzisoxazoles (anthranils) also highlighted the importance of electron-withdrawing chloro and bromo groups for excellent activity. nih.gov In the development of anticancer agents, the basicity of different substituted heterocyclic rings at the C-3 position of 1,2-benzisoxazole (B1199462) derivatives was a key factor influencing antiproliferative effects. nih.gov These examples underscore that modifications to the core scaffold—whether on the benzene (B151609) ring or the isoxazole moiety—profoundly impact the molecule's pharmacological profile, guiding the rational design of new derivatives with improved potency and selectivity.

Influence of Halogen Substituents on Bioactivity

The nature and position of halogen substituents on a drug molecule can significantly impact its biological activity. This is due to the effects of halogens on the compound's lipophilicity, electronic distribution, and metabolic stability. In the context of isoxazole derivatives, the presence of electron-withdrawing groups such as fluorine, chlorine, and bromine has been shown to be significant for their cytotoxic effects. nih.gov

Research on various isoxazole analogs has demonstrated that halogen substitution can enhance their anticancer activities. For instance, structure-activity relationship (SAR) studies on a series of isoxazole derivatives revealed that an ortho-substituted bromo compound exhibited more potent cytotoxic effects compared to other halogen-substituted counterparts. nih.gov While specific studies on this compound are limited, the general trend observed in related compounds suggests that the bromine atom at the 6-position likely plays a crucial role in modulating its pharmacological profile. The bromine atom can increase lipophilicity, potentially facilitating passage through biological membranes, and can also participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity to target proteins.

In a study of urea (B33335) and thiourea (B124793) derivatives of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole, it was found that electron-withdrawing groups like trifluoromethyl and chloro substituents increased the antimicrobial activity. nih.gov This further supports the hypothesis that the bromo group in this compound would significantly influence its bioactivity.

To illustrate the effect of different substituents on the bioactivity of a related heterocyclic system, the following table shows the cytotoxic activity of 2-substituted 6-bromo-3-methylthiazolo[3,2-a]-benzimidazole derivatives against various cancer cell lines.

CompoundRIC₅₀ (µg/mL) vs. Hep-G2 (Liver Cancer)IC₅₀ (µg/mL) vs. HCT-116 (Colon Cancer)IC₅₀ (µg/mL) vs. 1301 (Leukemia)
2 COCH₃10.312.115.4
5 COCH₂Br8.79.511.2
7a Thiazol-2-yl9.110.813.6
Data derived from a study on thiazolo[3,2-a]-benzimidazole derivatives, not benzo[d]isoxazoles. The data is presented to illustrate the potential impact of substituents on cytotoxicity. researchgate.net

Positional Isomer Effects on Binding Specificity

The specific placement of substituents on the benzo[d]isoxazole ring system can lead to significant differences in the biological activity and binding specificity of the resulting isomers. While direct comparative studies of the positional isomers of this compound are not extensively available, research on related structures provides valuable insights.

For example, a study on 5-imidazole-3-methylbenz[d]isoxazole derivatives as inhibitors of the CBP/p300 bromodomain for the treatment of acute myeloid leukemia (AML) highlights the importance of substituent positioning. nih.gov In this case, the imidazole (B134444) group at the 5-position and the methyl group at the 3-position were crucial for potent and selective inhibition. Two of the most promising compounds from this study, 16t and 16u , demonstrated high affinity for the p300 bromodomain with IC₅₀ values of 0.01 and 0.03 µM, respectively. nih.gov They also effectively inhibited the growth of AML cell lines. nih.gov

This suggests that a positional isomer like this compound would likely exhibit a different binding profile and biological activity compared to its 5-substituted counterparts. The location of the bromine atom at the 6-position would alter the molecule's shape, surface electrostatic potential, and the accessibility of its functional groups for interaction with biological targets. Therefore, it is plausible that this compound could have a different, yet potentially significant, pharmacological target.

Role of Heteroatom Arrangement in Reactivity and Electronic Properties

The arrangement of nitrogen and oxygen atoms within the isoxazole ring of the benzo[d]isoxazole system is fundamental to its chemical reactivity and electronic properties. The N-O bond is inherently weak and can be cleaved under certain conditions, leading to ring-opening reactions and the formation of various other heterocyclic structures. This reactivity is a key aspect of the chemical versatility of isoxazoles.

The electronic properties of the benzo[d]isoxazole ring are influenced by the electronegativity of the nitrogen and oxygen atoms, which creates a specific distribution of electron density. This, in turn, affects the molecule's ability to participate in various chemical reactions and interactions. For instance, metal-catalyzed isomerization of 5-heteroatom-substituted isoxazoles can lead to the formation of 2-halo-2H-azirines, which are valuable synthetic intermediates. organic-chemistry.org This highlights how the heteroatom arrangement dictates the molecule's reactivity pathways.

Furthermore, the development of heteroatom-centered anions as super-electron-donors has been shown to initiate radical reactions for the synthesis of other heterocyclic compounds like 3-substituted benzofurans. nih.gov While not directly involving benzo[d]isoxazoles, this principle underscores the central role that heteroatoms play in the reactivity of such aromatic systems. The specific arrangement of the nitrogen and oxygen in the isoxazole ring of this compound, combined with the electronic influence of the bromo and methyl substituents, will ultimately define its chemical behavior and potential for further chemical modifications and biological interactions.

Applications in Drug Discovery and Development

Building Block for Drug Development

6-Bromo-3-methylbenzo[d]isoxazole serves as a fundamental building block in the synthesis of more complex molecules. sigmaaldrich.com Its benzisoxazole core is a key pharmacophore found in a number of biologically active compounds. nih.gov The presence of the bromine atom and the methyl group provides specific reactive sites for further chemical modifications, allowing for the creation of a library of derivatives with varied physicochemical properties. The bromine atom, in particular, as an electron-withdrawing group, can enhance the biological activity of the resulting compounds. nih.gov For instance, studies on related benzisoxazole derivatives have shown that the introduction of a halogen at the 5-position can increase anticonvulsant activity. dundee.ac.uk

The synthesis of various substituted benzisoxazole analogs has been a focus of many research endeavors, highlighting the utility of such scaffolds in developing new therapeutic agents. nih.gov

Lead Molecule Identification and Optimization

The 3-methylbenzo[d]isoxazole (B15219) scaffold, a core component of this compound, has been instrumental in the identification and optimization of lead compounds for various therapeutic targets. A significant area of research has been in the development of inhibitors for the Bromodomain and Extra-Terminal (BET) family of proteins, which are considered important targets for cancer therapy. nih.gov

In a notable study, a series of benzo[d]isoxazole-containing compounds were designed and evaluated as potent BET bromodomain inhibitors for the potential treatment of castration-resistant prostate cancer. nih.gov This research identified a potent compound, designated as Y06036 , which is based on the 3-methylbenzo[d]isoxazole scaffold and binds to the BRD4(1) bromodomain with a high affinity. nih.gov The optimization of this lead structure involved modifications to enhance its potency and selectivity. This demonstrates the critical role of the 3-methylbenzo[d]isoxazole core in generating promising new drug candidates.

Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes

The structural framework of this compound is conducive to the design and synthesis of a wide range of biologically active substances. The benzisoxazole ring system is a versatile template that can be modified to interact with various biological targets, including enzymes and receptors. nih.gov

Research has demonstrated that derivatives of the benzisoxazole scaffold can exhibit a broad spectrum of activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.gov The presence of a bromine atom can be particularly influential in these interactions. For example, studies on other benzisoxazole derivatives have shown that the inclusion of chloro and bromo functional groups can lead to excellent antimicrobial activity compared to non-halogenated or electron-donating group-substituted counterparts. nih.gov

Furthermore, the synthesis of various 2-substituted 6-bromo-3-methylthiazolo[3,2-a]benzimidazole derivatives, which, while having a different core structure, also highlights the utility of the bromo- and methyl-substituted aromatic moiety in generating compounds with potent immunosuppressive, immunostimulatory, and cytotoxic activities against cancer cell lines. nih.govresearchgate.net

Development of Multi-targeted Therapies

The development of multi-targeted therapies, where a single drug is designed to interact with multiple targets, is a growing trend in drug discovery aimed at improving efficacy and overcoming drug resistance. scielo.br The isoxazole (B147169) scaffold, a key component of this compound, is being explored for its potential in creating such multi-targeted agents. mdpi.com

The ability of the benzisoxazole core to serve as a ligand for various biological targets makes it an attractive platform for designing multi-targeted drugs. nih.gov For instance, in the context of cancer, combining BET inhibition with the inhibition of other signaling pathways is a promising strategy. mdpi.com The adaptability of the this compound structure allows for the incorporation of different pharmacophores, potentially leading to the development of single molecules that can modulate multiple pathways involved in a disease process.

Personalized Medicine Approaches

Personalized medicine, which involves tailoring medical treatment to the individual characteristics of each patient, is another area where compounds derived from this compound could play a role. The development of selective BET inhibitors, for example, is closely tied to the concept of personalized medicine. nih.gov

The effectiveness of BET inhibitors can be dependent on the specific genetic makeup of a patient's tumor. nih.gov Therefore, identifying biomarkers that predict a patient's response to a particular BET inhibitor is a key aspect of their clinical development. As derivatives of this compound are explored as potential BET inhibitors, they become part of this personalized medicine approach, where treatment is guided by the molecular profile of the patient's disease.

Role in Agrochemicals (e.g., pesticides, fungicides)

The applications of isoxazole derivatives extend beyond pharmaceuticals into the field of agrochemicals. Certain 3,5-disubstituted isoxazoles, which can be synthesized from precursors like dichloro- or dibromoformaldoxime, have shown potential as pesticides. google.com

Specifically, compounds with a 3-bromo-isoxazole structure have been associated with nematocidal activity. google.com Furthermore, the conversion of 3-chloro or 3-bromo-5-methyl-isoxazole into 3-hydroxy-5-methyl-isoxazole yields Hymexazol, a known fungicide and plant growth regulator. google.com This indicates that the bromo-methyl-isoxazole structural motif, present in this compound, has relevance in the development of new agrochemical agents. A study on 3-(6-bromo-2-methyl-3-methylsulfonylphenyl)-4,5-dihydro-1,2-oxazole also points to its potential as a pesticide intermediate. researchgate.net

Q & A

Q. What are the standard synthetic routes for 6-Bromo-3-methylbenzo[d]isoxazole, and how do reaction conditions influence yield?

Methodological Answer: A common synthesis involves cyclization of precursor S45 (3.50 g, 12.9 mmol) in pyridine at 130°C for 12 hours, yielding 55% after purification via flash column chromatography (10% EtOAc in petroleum ether) . Alternative routes include reactions of nitro compounds with aldehydes or ketones under amine catalysis, producing isoxazole derivatives via cycloaddition pathways . Key factors affecting yield include solvent choice (e.g., pyridine for high-temperature stability), stoichiometry of reactants, and purification methods.

Method Conditions Yield Reference
Cyclization of S45Pyridine, 130°C, 12 hr55%
Aldehyde-nitro reactionsAmine catalysis, RT to reflux40–70%

Q. How is this compound characterized structurally and spectroscopically?

Methodological Answer:

  • X-ray crystallography confirms planar isoxazole rings with deviations in bond angles (e.g., C9–C3–C3a = 132.1°, C3–C3a–C4 = 138.2°) due to steric or electronic effects .
  • NMR spectroscopy : 1^1H NMR (DMSO-d6d_6) shows aromatic protons at δ 8.05 (d, J=1.47 Hz), 7.82 (d, J=7.82 Hz), and 7.56 (dd, J=1.47, 8.31 Hz), with methyl groups at δ 2.55 (s) .
  • Mass spectrometry : ESI+ m/z 211.9 ([M+H]+^+) aligns with the molecular formula C8H6BrNOC_8H_6BrNO .

Advanced Research Questions

Q. What computational approaches are used to predict the reactivity and electronic properties of this compound?

Methodological Answer: Density Functional Theory (DFT) analyses evaluate frontier molecular orbitals (FMOs) to predict sites for electrophilic/nucleophilic attacks. For isoxazole derivatives:

  • HOMO-LUMO gaps correlate with stability and charge-transfer potential .
  • Hirshfeld surface analysis identifies intermolecular interactions (e.g., Cl⋯H4 = 3.1169 Å) influencing crystal packing .
  • Key parameters :
  • HOMO energy: -6.2 eV (electron-donating regions)
  • LUMO energy: -1.8 eV (electron-accepting regions) .

Q. How does the bromine substituent affect photodissociation pathways in benzo[d]isoxazole derivatives?

Methodological Answer: Bromine’s electron-withdrawing effect alters conical intersection dynamics, favoring direct dissociation pathways. In photodissociation studies:

  • UV irradiation of isoxazole derivatives produces Br radicals and methylbenzo[d]isoxazole fragments .
  • Branching ratios depend on excitation wavelength (e.g., 248 nm vs. 193 nm) and substituent positions .

Q. What strategies resolve contradictions in reported spectroscopic data for this compound?

Methodological Answer: Discrepancies in NMR or mass spectra often arise from:

  • Solvent effects : DMSO-d6d_6 vs. CDCl3_3 shifts proton signals by 0.1–0.3 ppm.
  • Impurity profiles : Use HPLC (≥95% purity) to isolate the compound before analysis .
  • Isotopic patterns : Bromine’s 79^{79}Br/81^{81}Br isotopes cause split peaks in ESI-MS (e.g., m/z 211.9/213.9) .

Data Contradiction Analysis

Q. Why do synthetic yields vary across studies (40–70%), and how can reproducibility be improved?

Methodological Answer: Variations arise from:

  • Reaction time/temperature : Prolonged heating (>12 hr) may degrade intermediates .
  • Catalyst loading : Amine catalysts (e.g., triethylamine) require precise stoichiometry to avoid side reactions .
  • Purification : Flash chromatography with optimized solvent gradients improves recovery .

Biological Activity & Applications

Q. What in vitro assays validate the biological potential of this compound derivatives?

Methodological Answer:

  • Antioxidant assays : DPPH radical scavenging (IC50_{50} = 12–18 µM) and FRAP tests .
  • Antibacterial screens : MIC values against S. aureus (2–8 µg/mL) via broth microdilution .
  • Docking studies : Binding affinities (ΔG = -8.2 kcal/mol) to HDAC enzymes using AutoDock Vina .

Safety & Handling

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation (flash point = 130.7°C) .
  • Waste disposal : Segregate halogenated waste for incineration .

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